molecular formula C40H77N12O19P3 B7886644 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

Cat. No.: B7886644
M. Wt: 1123.0 g/mol
InChI Key: XTSNRUFLZVGKOU-NRBYJGOSSA-O
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Preparation Methods

The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt involves the trinitrophenylation of adenosine triphosphate (ATP). The reaction typically requires the use of trinitrobenzene sulfonic acid (TNBS) as the nitrating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective nitration of the ATP molecule . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt is unique due to its high selectivity and potency as a P2X receptor antagonist. Similar compounds include:

These similar compounds highlight the unique properties of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt in terms of its high affinity and selectivity for P2X receptors.

Properties

IUPAC Name

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37);4*4-6H2,1-3H3/q-1;;;;/p+1/t7-,11-,12-,15-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSNRUFLZVGKOU-NRBYJGOSSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77N12O19P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1123.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 2
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 3
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 4
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 5
Reactant of Route 5
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 6
Reactant of Route 6
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

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